molecular formula C18H18N2O2 B5127319 N-(5-tert-butyl-3-isoxazolyl)-1-naphthamide

N-(5-tert-butyl-3-isoxazolyl)-1-naphthamide

Katalognummer B5127319
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: JZVXVCDNHGXBBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-tert-butyl-3-isoxazolyl)-1-naphthamide (also known as SBI-0640756) is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound targets a specific protein, known as glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes.

Wissenschaftliche Forschungsanwendungen

SBI-0640756 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The compound has been shown to inhibit GSK-3, a protein that is involved in the regulation of cell growth, apoptosis, and metabolism. Inhibition of GSK-3 has been linked to the prevention of cancer cell proliferation, the reduction of amyloid-beta production in Alzheimer's disease, and the improvement of insulin sensitivity in diabetes.

Wirkmechanismus

SBI-0640756 is a selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 has been implicated in the regulation of cell growth, apoptosis, metabolism, and gene expression. SBI-0640756 binds to the ATP-binding site of GSK-3, preventing its activity and downstream signaling pathways. This leads to the inhibition of cancer cell proliferation, the reduction of amyloid-beta production in Alzheimer's disease, and the improvement of insulin sensitivity in diabetes.
Biochemical and Physiological Effects
SBI-0640756 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, SBI-0640756 has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (Bhat et al., 2013). In Alzheimer's disease, SBI-0640756 has been shown to reduce amyloid-beta production and improve cognitive function in mouse models (Hooper et al., 2008). In diabetes, SBI-0640756 has been shown to improve insulin sensitivity and glucose homeostasis in mouse models (Patel et al., 2008).

Vorteile Und Einschränkungen Für Laborexperimente

SBI-0640756 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to synthesize and modify for structure-activity relationship studies. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases, which makes it a promising candidate for further research. One limitation is that its specificity for GSK-3 may affect other signaling pathways, leading to off-target effects. Another limitation is that its efficacy and safety in humans have not been fully established, which requires further clinical studies.

Zukünftige Richtungen

There are several future directions for research on SBI-0640756. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. This includes improving its solubility, bioavailability, and selectivity for GSK-3. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Conclusion
In conclusion, SBI-0640756 is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. The compound targets GSK-3, a protein that plays a crucial role in various cellular processes. SBI-0640756 has been extensively studied for its biochemical and physiological effects in preclinical studies. However, further research is needed to fully understand its mechanism of action and potential off-target effects. Overall, SBI-0640756 is a promising candidate for further research and development in the field of drug discovery.

Synthesemethoden

The synthesis of SBI-0640756 involves a series of chemical reactions that result in the formation of a naphthamide scaffold with an isoxazole ring and a tert-butyl group attached to it. The synthesis process has been described in detail in a research paper by researchers at the Scripps Research Institute (Bain et al., 2007). The compound can be synthesized in a multi-step process, starting with commercially available starting materials.

Eigenschaften

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)15-11-16(20-22-15)19-17(21)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVXVCDNHGXBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.